molecular formula C11H17NO3 B12909274 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one CAS No. 88001-35-8

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one

Cat. No.: B12909274
CAS No.: 88001-35-8
M. Wt: 211.26 g/mol
InChI Key: MKSHZDMVOAHPRN-UHFFFAOYSA-N
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Description

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one (CAS Number: 88001-35-8) is a versatile heterocyclic building block with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound features a hexahydroindolizinone scaffold fused with a 1,3-dioxolane protective group, a key functional group in organic synthesis known for its role as a protected carbonyl equivalent and as an intermediate in the stereoselective formation of complex molecules . The presence of the 1,3-dioxolane moiety is of particular research value, as such groups can act as precursors to 1,3-dioxolan-2-yl cations. These reactive intermediates are instrumental in hypervalent iodine-mediated oxidative difunctionalization of alkenes, enabling the stereoselective construction of valuable, densely functionalized molecular architectures from simpler starting materials . With calculated physicochemical properties including a LogP of 0.2 and three hydrogen bond acceptors, this compound is a valuable synthon for medicinal chemistry, total synthesis, and the development of new synthetic methodologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88001-35-8

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

8-(1,3-dioxolan-2-yl)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

InChI

InChI=1S/C11H17NO3/c13-10-4-3-8(11-14-6-7-15-11)9-2-1-5-12(9)10/h8-9,11H,1-7H2

InChI Key

MKSHZDMVOAHPRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2C1)C3OCCO3

Origin of Product

United States

Preparation Methods

Grignard Addition to N-Alkylated Imides

The initial step involves the reaction of an N-alkylated imide with a Grignard reagent (RMgX) in dry tetrahydrofuran (THF) at 0 °C. This nucleophilic addition forms a hydroxy-substituted intermediate, which is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, followed by purification via silica gel column chromatography.

Typical conditions:

Reagent/Condition Details
N-alkylated imide (I) 1 equivalent
Grignard reagent (RMgX) 1 equivalent, e.g., methylmagnesium bromide
Solvent Dry THF
Temperature 0 °C
Workup Saturated NH4Cl, EtOAc extraction
Purification Silica gel chromatography (30% acetone in hexane)

Example yield: 87% for methylmagnesium bromide addition.

Formation of N,O-Hemiaminal Ether Derivatives

The hydroxy-substituted intermediates are converted into N,O-hemiaminal ether derivatives by reaction with aldehydes or ketones, often protected as 1,3-dioxolane rings. The 1,3-dioxolane moiety is typically introduced by condensation of ethylene glycol with formaldehyde or other aldehydes under acid catalysis, forming a cyclic acetal protecting group.

Asymmetric Cyclization

The key step to form the hexahydroindolizinone core is an organocatalytic asymmetric cyclization of the N,O-hemiaminal ether derivative.

Procedure:

  • The hemiaminal ether (0.5 mmol) is dissolved in acetonitrile (3 mL).
  • A chiral catalyst (e.g., catalyst A·TfOH) is added at 10 mol%.
  • The mixture is stirred at 25 °C for 2 days.
  • After cyclization, the reaction is cooled to 0 °C, and methanol (1 mL) and sodium borohydride (6 equivalents) are added to reduce any intermediate iminium species.
  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with dichloromethane.
  • The organic extracts are washed, dried, and purified by column chromatography (e.g., 2% methanol in chloroform).

Yields: Typically 62–98% depending on substituents and conditions.

Incorporation of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is introduced either by:

  • Using aldehyde derivatives protected as 1,3-dioxolane during the Grignard addition step.
  • Direct acetalization of hydroxymethyl groups in the intermediate with ethylene glycol under acid catalysis.

Synthesis of 1,3-Dioxolane:

  • Condensation of ethylene glycol with formaldehyde in toluene.
  • Catalyzed by p-toluenesulfonic acid.
  • The reaction forms a five-membered cyclic acetal (1,3-dioxolane), which is stable and serves as a protecting group for aldehydes or hydroxyls.

Analytical Data and Stereochemical Outcomes

The products are characterized by:

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Yield (%) Notes
Grignard addition N-alkylated imide + RMgX in dry THF, 0 °C 80–90 Forms hydroxy-substituted intermediate
Formation of hemiaminal ether Reaction with aldehyde/ketone or acetal formation - Introduces 1,3-dioxolane protecting group
Asymmetric cyclization Catalyst A·TfOH (10 mol%), MeCN, 25 °C, 2 days 62–98 Organocatalytic cyclization to hexahydroindolizinone
Reduction and workup NaBH4, MeOH, 0 °C, aqueous NH4Cl quench - Reduces intermediates, isolates product
Purification Silica gel chromatography - Yields pure 8-(1,3-dioxolan-2-yl)hexahydroindolizin-5(1H)-one

Research Findings and Notes

  • The use of chiral organocatalysts enables high enantioselectivity in the cyclization step, crucial for biological activity.
  • The 1,3-dioxolane moiety serves as a stable protecting group, facilitating selective transformations.
  • The Grignard addition step is sensitive to moisture and oxygen; thus, dry, inert conditions are mandatory.
  • The overall synthetic route is modular, allowing variation of substituents on the hexahydroindolizinone core for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Hexahydroindolizinone Derivatives

The hexahydroindolizinone scaffold is shared among several compounds, but substituents and fused rings differentiate their properties. For example:

  • (4aS,5R,7R,8S,8aR)-8-(1,3-Dioxolan-2-yl)-7,8-dimethyl-5-(1-methylethenyl)perhydronaphthalen-2-one () features a decalin-like system with chair-configured cyclohexane rings and a dioxolane group. Its crystal structure is stabilized by weak interactions, contrasting with hydrogen-bonded systems .
1,3-Dioxolane-Containing Compounds
  • 1,3-Dioxolan-2-yl[3-nitro-5-(trifluoromethyl)pyridin-2-yl]methanone oxime () incorporates a dioxolane group but attached to a pyridine ring. The electron-withdrawing nitro and trifluoromethyl groups enhance its polarity compared to the target compound .
  • 5-(1-Hydroxyethyl)oxolan-2-one () is a lactone derivative with a hydroxylated side chain, offering hydrogen-bonding capabilities absent in the target compound .

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Notable Interactions
8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one Hexahydroindolizinone 1,3-Dioxolane Weak van der Waals
Perhydronaphthalenone derivative () Decalin 1,3-Dioxolane, methyl, vinyl Weak crystal packing
Pyridinyl-dioxolane oxime () Pyridine Nitro, trifluoromethyl Polar π-π stacking
5-(1-Hydroxyethyl)oxolan-2-one () Lactone Hydroxyethyl Hydrogen bonding

Physicochemical Properties

Spectroscopic Data
  • NMR Shifts : The dioxolane group in this compound would likely exhibit characteristic proton resonances near δ 4.0–5.0 ppm (similar to compounds in ). Electron-withdrawing groups in pyridinyl-dioxolane derivatives (e.g., δ 8.65–9.20 ppm for aromatic protons) contrast with the target compound’s aliphatic environment .
  • HRMS : Molecular ion peaks for dioxolane-containing compounds (e.g., m/z 308.0489 in ) confirm their molecular formulas, a critical benchmark for purity .
Thermal Stability

The absence of strong intermolecular forces in the target compound (inferred from ) may lower its melting point compared to hydrogen-bonded lactones (e.g., 181–182°C for 5-chloro-3-nitropyridinyl-dioxolane oxime in ) .

Biological Activity

8-(1,3-Dioxolan-2-yl)hexahydroindolizin-5(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NOC_{11}H_{17}NO with a molecular weight of approximately 211.26 g/mol. The structure features a hexahydroindolizinone core modified with a dioxolane ring, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in the presence of catalysts or under specific conditions to yield the desired compound. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods involving cyclization and functional group transformations.

Antimicrobial Activity

Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various 1,3-dioxolane derivatives and tested them against several bacterial strains and fungi:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compoundNot specified in the literatureSignificant against C. albicans
Other 1,3-dioxolanesRanges from 625 to 1250 for S. aureusEffective against C. albicans

The compound demonstrated notable antifungal activity against Candida albicans, similar to other dioxolane derivatives which showed effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .

While specific mechanisms for this compound are not fully elucidated in the literature, many dioxolane compounds exert their effects by disrupting cellular membranes or inhibiting key metabolic pathways in pathogens. This disruption can lead to cell death or inhibition of growth.

Case Studies

Several studies have explored the biological activities of dioxolane derivatives:

  • Antifungal Screening : In one study, various dioxolane derivatives were screened for antifungal activity against C. albicans. The results indicated that most compounds exhibited significant antifungal properties, suggesting a promising avenue for developing new antifungal agents .
  • Antibacterial Testing : Another investigation focused on antibacterial activities against Gram-positive and Gram-negative bacteria. The findings revealed that certain dioxolanes had potent activity against S. aureus and E. faecalis, highlighting their potential as therapeutic agents .

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